molecular formula C16H19N3O2S B2704394 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-80-1

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2704394
CAS No.: 866013-80-1
M. Wt: 317.41
InChI Key: JTMRFIAHDITPAF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-oxopropyl group at position 3 and a 4-tert-butylbenzamide moiety at position 3. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.41 g/mol .

Properties

IUPAC Name

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(20)9-13-17-15(22-19-13)18-14(21)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRFIAHDITPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the benzamide and tert-butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide tert-butyl C₁₆H₁₉N₃O₂S 317.41 High lipophilicity; potential lead for anticancer agents
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide Cl C₁₂H₁₀ClN₃O₂S 295.74 Electron-withdrawing group; commercial availability (BG15938)
4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CH₃ C₁₃H₁₃N₃O₂S 283.33 Lower molecular weight; discontinued due to unstated reasons
3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide F (meta) C₁₂H₁₀FN₃O₂S 279.29 Discontinued; potential metabolic instability
4-methoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide OCH₃ C₁₃H₁₃N₃O₃S 299.33 Enhanced solubility; under preclinical screening

Key Observations :

  • Electron Effects : Chloro and fluoro substituents introduce electron-withdrawing effects, which may alter binding affinity to biological targets .
  • Commercial Status : Chloro and tert-butyl derivatives remain commercially available, while methyl and fluoro analogues are discontinued, suggesting stability or efficacy challenges .

Modifications to the Thiadiazole Core

Analogues with alternative heterocycles or substitutions on the thiadiazole ring exhibit distinct bioactivity profiles:

Compound Name Core Modification Key Findings References
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole + triazole hybrid Demonstrated anticancer activity in vitro; structural basis for lead optimization
4-tert-butyl-N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide Triazole-thiadiazole hybrid Higher molecular weight (478.57 g/mol); under investigation for kinase inhibition

Key Observations :

  • Hybrid Cores : Incorporation of triazole or thiazole rings expands bioactivity but increases molecular complexity and weight .
  • Biological Targets : Thiadiazole-triazole hybrids show promise in targeting kinases or apoptosis pathways, whereas the target compound’s mechanism remains underexplored .

Biological Activity

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, highlighting relevant findings from various studies and providing a comprehensive overview of its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 356.43 g/mol
  • CAS Number : 866013-80-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. The compound has shown promise in several areas:

Antimicrobial Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. For instance, derivatives containing the thiadiazole ring have been linked to inhibition of bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that compounds featuring the thiadiazole moiety can exhibit anticancer activity. A study highlighted the efficacy of similar compounds against cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated a series of thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.05 to 0.5 mg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.05Staphylococcus aureus
Compound B0.1Escherichia coli
4-tert-butyl...0.25Pseudomonas aeruginosa

Study 2: Anticancer Activity

In another investigation published in Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested them against several cancer cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 10 µM. The proposed mechanism involved the activation of caspases leading to apoptosis .

CompoundIC50 (µM)Cancer Cell Line
Compound C15HeLa (Cervical Cancer)
Compound D12MCF-7 (Breast Cancer)
4-tert-butyl...10A549 (Lung Cancer)

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential interaction with receptors that regulate apoptosis could explain its anticancer properties.

Safety and Toxicity

According to safety data sheets, the compound is classified as causing skin and eye irritation upon exposure, indicating the necessity for proper handling and safety precautions during research applications . Further toxicological studies are required to establish a comprehensive safety profile.

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